Ethenone, bromo(trimethylsilyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethenone, bromo(trimethylsilyl)- can be synthesized through various methods. One common approach involves the reaction of trimethylsilylacetylene with bromine. The reaction typically occurs in the presence of a catalyst, such as iron(III) bromide, under controlled temperature conditions .
Industrial Production Methods
Industrial production of ethenone, bromo(trimethylsilyl)- often involves large-scale bromination of trimethylsilylacetylene. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and safe production .
Chemical Reactions Analysis
Types of Reactions
Ethenone, bromo(trimethylsilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include substituted ethenones, alcohols, and coupled products with extended carbon chains .
Scientific Research Applications
Ethenone, bromo(trimethylsilyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: Utilized in the development of novel drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethenone, bromo(trimethylsilyl)- involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl group provides steric protection and enhances the compound’s reactivity by stabilizing intermediates during reactions . The bromo group can be readily substituted, allowing for the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylacetylene: Similar in structure but lacks the bromo group.
Bromoethyne: Contains a bromo group but lacks the trimethylsilyl group.
Trimethylsilyl chloride: Used for silylation reactions but does not contain the ethyne group.
Uniqueness
Ethenone, bromo(trimethylsilyl)- is unique due to the presence of both the bromo and trimethylsilyl groups, which confer distinct reactivity and versatility in organic synthesis. This dual functionality allows for a wide range of chemical transformations and applications .
Properties
CAS No. |
60366-59-8 |
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Molecular Formula |
C5H9BrOSi |
Molecular Weight |
193.11 g/mol |
InChI |
InChI=1S/C5H9BrOSi/c1-8(2,3)5(6)4-7/h1-3H3 |
InChI Key |
ZALGKUJHMCHXPM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=C=O)Br |
Origin of Product |
United States |
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